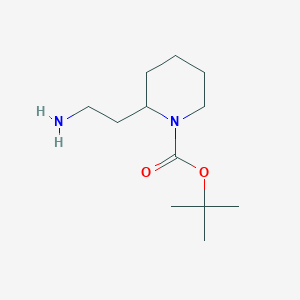

2-(Aminoethyl)-1-N-boc-piperidine

Descripción general

Descripción

2-(Aminoethyl)-1-N-boc-piperidine is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are cyclic secondary amines that play a significant role in medicinal chemistry and organic synthesis. The N-boc group in 2-(Aminoethyl)-1-N-boc-piperidine refers to a tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical reactions.

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 2-(Aminoethyl)-1-N-boc-piperidine, has been explored in various studies. For instance, the preparation of trisubstituted piperidines through a formal hetero-ene reaction of amino acid derivatives has been reported, where the cyclization of amino aldehyde benzylimines in the presence of Lewis acids yields amino-substituted piperidines . Additionally, the synthesis of piperidine alkaloids from l-pipecolinic acid via oxymercuration-demercuration has been developed, which is a key step in the regio- and stereoselective synthesis of 2-substituted piperidine alkaloids . Moreover, novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from piperidine carboxylic acids, demonstrating the versatility of piperidine derivatives in forming heterocyclic amino acids .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a compound structurally related to 2-(Aminoethyl)-1-N-boc-piperidine, have been characterized using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) has been employed to determine the optimized geometrical parameters and vibrational assignments, and the molecular structure has been further analyzed through HOMO-LUMO bandgap energy and electron excitation analysis .

Chemical Reactions Analysis

Piperidine derivatives, including those with N-Boc protection, are involved in various chemical reactions. For example, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been used for the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, which are important in the synthesis of tobacco alkaloid anabasine . Additionally, lithiated N-Boc allylic and benzylic amines have been used in conjugate additions to nitroalkenes, leading to the enantioselective synthesis of substituted piperidines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The presence of the N-Boc group affects the reactivity and stability of the amine, making it less susceptible to unwanted side reactions. The spectroscopic properties, such as IR, Raman, and NMR, provide insights into the compound's structure and reactivity . The molecular docking studies of related compounds suggest potential biological activities, such as anticancer activity against specific protein targets .

Aplicaciones Científicas De Investigación

1. Inhibition of Store-Operated Calcium Entry (SOCE) in Breast Cancer Cells

- Summary : 2-Aminoethyl Diphenylborinate (2-APB) derivatives have been synthesized and studied for their ability to inhibit Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells .

- Methods : The study involved the synthesis of several novel derivatives of 2-APB, introducing halogen and other small substituents systematically on each position of one of the phenyl rings . A fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay was used to study how these structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .

- Results : The study found that depending on its concentration, 2-APB can inhibit or enhance SOCE .

2. Densitometric Determination of Flavonoids

- Summary : 2-Aminoethyl diphenylborinate is used for the densitometric determination of flavonoids .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

3. Preparation of Apoptotic Inducers

- Summary : 2-Aminoethyl diphenylborinate is used in the preparation of apoptotic inducers .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

4. Synthetic 2-Aminothiazole-Based Compounds

- Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

- Methods : The synthetic strategies developed to access the novel 2-aminothiazole derivatives (N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents) are based on the synthetic pathways of these 2-aminothiazoles .

- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

5. Stabilizing Mixed-Cation Perovskites

- Summary : Tris(2-aminoethyl)amine (TAEA) has been found to stabilize mixed-cation perovskites under humid and thermal stress conditions .

- Methods : The impact of TAEA on FA0.83Cs0.17Pb(I0.90Br0.10)3 absorber layer stability under humid and thermal stress conditions has been investigated .

- Results : TAEA addition has led to greatly enhanced thermal and ambient stability. TAEA containing FA0.83Cs0.17Pb(I0.90Br0.10)3 films retained their black phase even after 180 days of exposure to a highly humid environment with RH ∼ 60–70% and more than 7 days on exposure to continuous thermal stress at 85 °C along with high humidity and illumination .

6. Production of Chlorinated Polybutene Based Fuel Additives

- Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

7. Cerium-Ion Fluorescent Sensor Applications

- Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

8. Modification of Metal Oxides

- Summary : Tris(2-aminoethyl)amine has been used to modify different metal oxides (MgO, Al2O3, and Nb2O5) characterized by comparable surface areas and pore systems .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEBCEWTHGUFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373358 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminoethyl)-1-N-boc-piperidine | |

CAS RN |

239482-98-5 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)